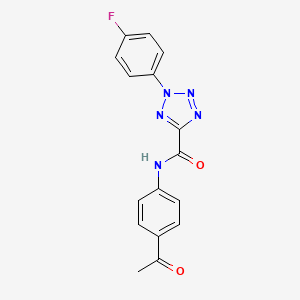

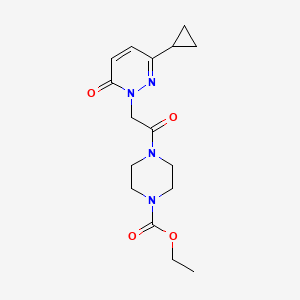

![molecular formula C23H26N6 B2994927 4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896068-91-0](/img/structure/B2994927.png)

4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to be versatile scaffolds in drug design and discovery . They have been used as building blocks for developing drug-like candidates with a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various synthetic approaches have been summarized, including the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates . Another approach involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .科学的研究の応用

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Antifungal Activity

The compound has shown promising results in antifungal activity . The N-aryl and N-alkyl piperazine derivatives have been reported as potent antifungal agents .

Antiparasitic Activity

Pyrazolines and their derivatives, which include the compound , have been reported to have antiparasitic activity .

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory activity . This is due to the pyrazoline derivative present in the compound .

Antidepressant Activity

The compound has been linked with antidepressant activity . This is attributed to the pyrazoline derivative present in the compound .

Anticonvulsant Activity

The compound has been associated with anticonvulsant activity . This is due to the pyrazoline derivative present in the compound .

Antioxidant Activity

The compound has been linked with antioxidant activity . This is attributed to the pyrazoline derivative present in the compound .

Antitumor Activity

The compound has been associated with antitumor activity . Molecular docking results further explained the antitumor activity of the compounds .

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . They have also been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists . Another related compound, benzylpiperazine, has been found to have euphoriant and stimulant properties .

Mode of Action

For instance, benzylpiperazine is known to have effects similar to amphetamine .

Biochemical Pathways

Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to affect various biochemical pathways related to their antitumor and antileukemia activity .

Pharmacokinetics

Related compounds such as benzylpiperazine are known to be metabolized in the liver and excreted renally .

Result of Action

Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity , suggesting that this compound may have similar effects.

将来の方向性

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the broad range of medicinal properties associated with the pyrazolo[1,5-a]pyrimidine family . Additionally, further studies could focus on optimizing the synthetic pathways and studying its multiple applications .

特性

IUPAC Name |

6-(4-benzylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6/c1-16-13-17(2)24-22-21(16)23-25-18(3)14-20(29(23)26-22)28-11-9-27(10-12-28)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEJWDFQQLTMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

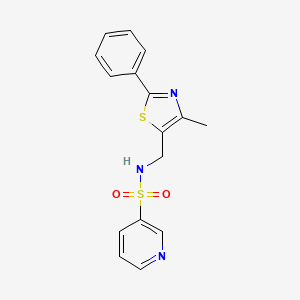

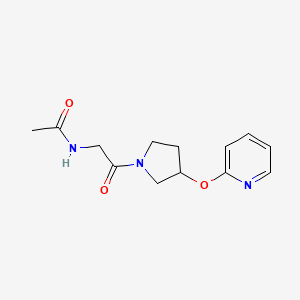

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)

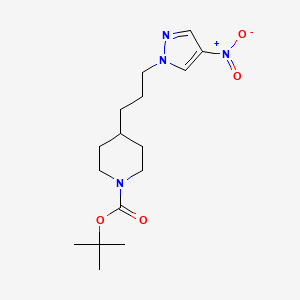

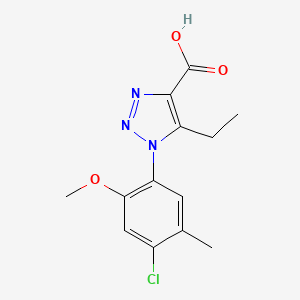

![4-[benzyl(ethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2994855.png)

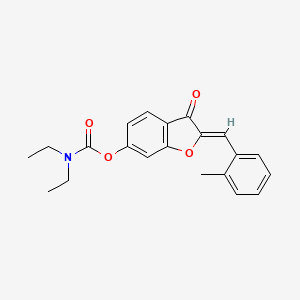

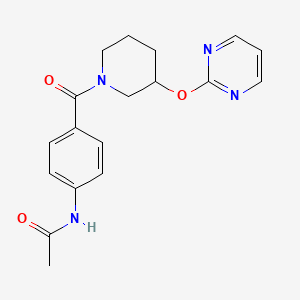

![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)

![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2994858.png)